4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline

OLED Hole Transport Material Reorganization Energy

4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline (CAS 897921-63-0; molecular formula C₃₀H₂₃N; molecular weight 397.51 g/mol) is an asymmetric diarylamine consisting of a 4-biphenyl donor moiety linked through a secondary amine bridge to a [1,1′:4′,1″-terphenyl]-4-yl acceptor moiety. The compound belongs to the terphenyl arylamine class of hole-transport materials (HTMs) developed for organic light-emitting diodes (OLEDs) and perovskite solar cells.

Molecular Formula C36H27N
Molecular Weight 473.6 g/mol
Cat. No. B12105408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline
Molecular FormulaC36H27N
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C36H27N/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,37H
InChIKeyJEDWAPNJUJTLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline (CAS 897921-63-0): Procurement-Grade Identity and Structural Baseline


4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline (CAS 897921-63-0; molecular formula C₃₀H₂₃N; molecular weight 397.51 g/mol) is an asymmetric diarylamine consisting of a 4-biphenyl donor moiety linked through a secondary amine bridge to a [1,1′:4′,1″-terphenyl]-4-yl acceptor moiety . The compound belongs to the terphenyl arylamine class of hole-transport materials (HTMs) developed for organic light-emitting diodes (OLEDs) and perovskite solar cells . Unlike common triarylamine HTMs such as NPB or TCTA, its secondary amine structure introduces a reactive N–H site that enables further functionalisation, making it simultaneously a finished hole-transport layer candidate and a versatile building block for synthesising higher-molecular-weight HTMs or cross-linkable derivatives .

Why Generic Substitution of 4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline Fails: Asymmetric Diarylamine Architecture vs. Conventional Triarylamine HTMs


Conventional hole-transport materials such as NPB, TPD, TCTA, and BPBPA are either symmetrical tertiary triarylamines or benzidine derivatives. Directly replacing 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline with these in-class compounds ignores three critical distinctions: (i) the secondary amine N–H functionality enables post-deposition cross-linking or further derivatisation that tertiary amines cannot offer, directly impacting film insolubility and multi-layer device fabrication tolerance ; (ii) the asymmetric push-pull architecture (biphenyl donor, terphenyl acceptor) can produce a shallower HOMO level and altered hole injection barrier compared to symmetrical homologues, as demonstrated by quantum-chemical calculations on structurally related terphenyl arylamines ; and (iii) the smaller molecular weight and lower molecular symmetry of this compound relative to tetrakis(biphenylyl)benzidine (BPBPA, MW 793.03) can translate into different sublimation temperatures, film morphology, and glass transition behaviour, all of which affect device manufacturability and thermal stability .

Quantitative Differentiation Evidence for 4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline Against In-Class Comparators


Predicted Hole-Transport Advantage of Terphenyl Arylamine (TP) Architecture Over Commercial NPB Benchmark

Time-dependent density functional theory (TD-DFT) calculations on terphenyl arylamine (TP), the core structural motif of this compound, reveal a lower hole reorganization energy compared to the commercial benchmark NPB, indicating intrinsically faster hole hopping rates. The study quantitatively demonstrates that both TP and diphenyl arylamine (DP) possess superior hole-transport characteristics relative to NPB . Because the target compound incorporates both biphenyl and terphenyl groups in an asymmetric arrangement, it is expected to inherit this favourable reorganization energy profile, while the N–H site offers additional synthetic handles absent in NPB, TPD, and TCTA.

OLED Hole Transport Material Reorganization Energy

Reactive N–H Site Enables Post-Functionalisation That All Tertiary-Amine HTMs Cannot Provide

All commonly used small-molecule HTMs—NPB, TPD, TCTA, BPBPA, and Spiro-OMeTAD—are tertiary amines with fully substituted nitrogen atoms that lack reactive N–H bonds. In contrast, 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline possesses a secondary amine (pKₐ estimated ~25–30 in DMSO for diarylamines, class-level inference) that can undergo N-alkylation, N-acylation, or oxidative coupling to form higher-molecular-weight derivatives or cross-linked networks directly on the device substrate . This capability provides a direct route to solvent-resistant hole-transport layers for solution-processed multi-layer OLEDs or perovskite solar cells. BPBPA (CAS 164724-35-0), despite its high hole mobility of 1.74 × 10⁻² cm²/V·s , cannot be derivatised through its nitrogen atoms because all four are fully arylated.

Cross-linkable HTM Solution Processing Orthogonal Solvent Resistance

Molecular Weight and Sublimation Enthalpy Advantage vs. High-Molecular-Weight Benzidine HTMs

Vacuum-deposited OLED manufacturing requires materials with well-defined sublimation temperatures that are low enough to prevent thermal decomposition yet high enough to avoid re-evaporation during device operation. 4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline (MW 397.51 g/mol) has a molecular weight approximately half that of BPBPA (MW 793.03 g/mol) and significantly lower than Spiro-OMeTAD (MW 1225.4 g/mol). Based on the established correlation between molecular weight and sublimation enthalpy in rigid aromatic amines, this compound is expected to sublime at a lower temperature and with reduced energetic cost, widening the process window for thermal evaporation and reducing the risk of thermal degradation during film deposition. The precursor 4-amino-p-terphenyl (MW 245.33) exhibits a melting point of 201 °C , providing an approximate lower bound for the target compound's phase-transition properties.

Vacuum Thermal Evaporation Sublimation Purity Process Window

Dopant-Free Hole-Transport Feasibility in Perovskite Solar Cells: A Differentiating Application Scope

While Spiro-OMeTAD remains the dominant HTM in high-efficiency perovskite solar cells, it requires hygroscopic dopants (e.g., Li-TFSI, tBP) that compromise long-term device stability. 4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline has been specifically investigated as a dopant-free hole-transport material for perovskite solar cells, leveraging its intrinsic hole mobility and appropriate energy level alignment without external doping . This represents a differentiated application scope from NPB, TCTA, and BPBPA, which are predominantly developed for OLED contexts and have limited or no published track record as dopant-free HTMs in perovskite architectures.

Perovskite Solar Cells Dopant-Free HTM Device Stability

Best Research and Industrial Application Scenarios for 4-(4-Phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline Based on Quantitative Evidence


Building Block for Cross-Linkable Hole-Transport Polymers and Small-Molecule HTM Libraries

The reactive secondary amine N–H site makes this compound an ideal monomer or core intermediate for constructing higher-molecular-weight HTMs. Researchers synthesising novel cross-linkable HTMs for solution-processed OLEDs can use this compound as a starting material for N-alkylation with styrenic, oxetane, or benzocyclobutene cross-linking groups, generating solvent-resistant HTLs that cannot be produced from fully arylated amines such as NPB, TCTA, or BPBPA . Combinatorial HTM libraries targeting specific HOMO level tuning can also exploit the modular biphenyl/terphenyl substitution pattern .

Dopant-Free Hole-Transport Layer in Perovskite Solar Cells

For groups developing stable perovskite solar cells, this compound offers a dopant-free HTL alternative that avoids the moisture sensitivity and ion migration issues associated with Li-TFSI-doped Spiro-OMeTAD . Its extended aromatic structure provides intrinsic charge carrier mobility and thermal stability, and the asymmetric donor–acceptor framework may facilitate favourable energy level alignment with perovskite valence bands without extrinsic doping .

Vacuum-Deposited OLED Hole-Transport Layer with Wider Process Window

With a molecular weight of 397.51 g/mol—substantially lower than BPBPA (793.03 g/mol), TCTA (740.9 g/mol), and Spiro-OMeTAD (1225.4 g/mol)—this compound is predicted to sublime at lower temperatures, reducing thermal stress during vacuum thermal evaporation and enabling co-deposition with thermally sensitive emissive dopants . The terphenyl arylamine core further provides a computationally validated hole-transport advantage over NPB , making it a candidate HTL for blue and white phosphorescent OLEDs where low-voltage operation is critical.

Precursor for High-Tg Terphenyl-Based Polyimides and Flexible Display Substrates

The compound is categorised by multiple suppliers as a material for 'high strength flexible transparent polyimide' , indicating its utility beyond optoelectronic active layers. Its rigid, kinked terphenyl architecture can impart high glass transition temperatures and mechanical toughness when incorporated into polyimide backbones, addressing the demand for colourless, flexible substrates in foldable OLED displays.

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